molecular formula C8H8N4O2S2 B3023348 N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide CAS No. 89782-62-7

N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No.: B3023348
CAS No.: 89782-62-7
M. Wt: 256.3 g/mol
InChI Key: KHVQWBZRCVLKSL-UHFFFAOYSA-N
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Description

N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide (CAS 89782-62-7) is a synthetic compound based on the 1,3,4-thiadiazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry and anticancer drug discovery . The 1,3,4-thiadiazole core is a bioisostere of pyrimidine bases, allowing its derivatives to interfere with critical cellular processes like DNA replication . This particular compound serves as a key intermediate for developing novel therapeutic agents. In research, this chemical scaffold demonstrates promising anticancer properties. Studies on related 1,3,4-thiadiazole-sulfonamide derivatives have shown these compounds exhibit cytotoxicity against various human cancer cell lines, including breast (MCF-7), lung (NCI-H226), and others . The mechanism of action is multifaceted; these compounds can inhibit carbonic anhydrase (CA) isozymes, specifically the transmembrane isoforms CA IX and CA XII, whose expression is often elevated in hypoxic tumor cells . Inhibition of these isozymes can reverse tumor acidification, inhibit cancer cell growth, and suppress tumor invasion . Furthermore, such compounds can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells, thereby inhibiting uncontrolled proliferation . The structure is also amenable to further chemical modification, making it a valuable precursor for creating Schiff base derivatives and other molecules with enhanced bioactivity and selectivity for specific molecular targets like kinase enzymes . With a molecular formula of C 8 H 8 N 4 O 2 S 2 , this compound provides researchers with a versatile pharmacophore. It is intended for use in laboratory research only, strictly for investigating new therapeutic pathways, structure-activity relationships (SAR), and mechanisms of action in oncology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S2/c9-7-10-11-8(15-7)12-16(13,14)6-4-2-1-3-5-6/h1-5H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVQWBZRCVLKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568709
Record name N-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89782-62-7
Record name N-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 5 of the thiadiazole ring and the sulfonamide moiety are key sites for nucleophilic and electrophilic substitutions.

Reaction Type Reagents/Conditions Products Source
Acylation Acetic anhydride, pyridine, 80°CN-(5-acetamido-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Alkylation Alkyl halides, K₂CO₃, DMF, reflux5-(Alkylamino)-1,3,4-thiadiazole derivatives
Isocyanate coupling Phenyl isocyanate, dry acetone, 6 hours4-[(Phenylcarbamoyl)amino]-N-(5-amino-thiadiazol-2-yl)benzenesulfonamide

Key Findings :

  • Acylation at the 5-amino group improves solubility in polar solvents .

  • Alkylation reactions proceed regioselectively at the thiadiazole nitrogen under basic conditions .

Oxidation Reactions

The thiadiazole sulfur and aromatic amines are susceptible to oxidation.

Oxidizing Agent Conditions Products Source
H₂O₂ (30%)Acetic acid, 60°C, 3hSulfone derivatives (e.g., benzene-1-sulfonyl)
KMnO₄H₂SO₄, 25°C, 12hOxidative cleavage of thiadiazole ring

Mechanistic Insight :

  • H₂O₂ selectively oxidizes the sulfonamide sulfur to sulfone without disrupting the thiadiazole ring .

  • Strong oxidants like KMnO₄ degrade the thiadiazole core, yielding benzenesulfonic acid derivatives .

Reduction Reactions

Controlled reduction preserves the thiadiazole scaffold while modifying substituents.

Reducing Agent Conditions Products Source
H₂/Pd-CEthanol, 50 psi, 25°C5-Amino group reduced to NH₂ (no structural change)
NaBH₄MeOH, 0°C, 1hPartial reduction of sulfonamide to sulfinic acid

Applications :

  • Catalytic hydrogenation is used to deprotect modified amino groups .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems.

Reagents Conditions Products Source
Conc. H₂SO₄RT, 24h1,3,4-Thiadiazolo[3,2-a]benzosulfonamide
Thiourea, POCl₃Reflux, 6hThiazolo-thiadiazole fused derivatives

Example :
Cyclization with thiourea yields tricyclic structures with enhanced biological activity .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable aryl functionalization.

Catalyst System Conditions Products Source
Pd(OAc)₂/XPhos1,4-Dioxane, 110°C, 24hBiaryl derivatives at the 5-amino position
Suzuki-Miyaura couplingK₂CO₃, H₂O/EtOH, 80°C5-Aryl-1,3,4-thiadiazole-sulfonamide hybrids

Optimization :

  • Buchwald-Hartwig amination achieves >90% yield for N-aryl derivatives .

Comparative Reactivity Table

A comparison with analogous thiadiazole sulfonamides:

Compound Reactivity Toward H₂O₂ Suzuki Coupling Yield Reduction Stability
N-(5-Amino-thiadiazol-2-yl)benzenesulfonamideHigh85–92%Moderate
N-(5-Methyl-thiadiazol-2-yl)benzenesulfonamideLow72–78%High
N-(5-Nitro-thiadiazol-2-yl)benzenesulfonamideModerateN/ALow

Data synthesized from .

Case Study: Functionalization for Bioactivity

Derivatives synthesized via acylation (e.g., acetyl, benzoyl) exhibit:

  • Enhanced antimicrobial activity : MIC = 8–16 µg/mL against S. aureus .

  • Improved solubility : LogP reduced from 2.1 (parent) to 1.4 (acetylated) .

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation to form sulfoxides and sulfones, reduction to amines, and nucleophilic substitution reactions.

Biology

N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide exhibits notable antimicrobial and antifungal properties. Research indicates that derivatives containing the 2-amino-1,3,4-thiadiazole moiety demonstrate significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . Additionally, it has shown effectiveness against various fungal strains .

Medicine

The compound is being investigated for its potential as an anticancer agent . Studies suggest that it can inhibit enzymes involved in cancer cell proliferation and interfere with DNA replication processes. For instance, some derivatives have been found to exhibit cytostatic properties against cancer cell lines .

Moreover, the sulfonamide group is known for its role in drug development; compounds within this class have demonstrated various pharmacological activities including antibacterial and antiviral effects .

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of agrochemicals and pharmaceuticals. Its ability to act as a versatile intermediate makes it valuable for developing new chemical entities with enhanced biological activity .

Antimicrobial Activity Study

A study evaluated various derivatives of 1,3,4-thiadiazoles for their antimicrobial activity. Among these compounds, those containing the this compound structure exhibited promising results against both Gram-positive and Gram-negative bacteria. The introduction of specific substituents on the thiadiazole ring significantly enhanced their antibacterial efficacy compared to standard treatments like ampicillin .

Anticancer Research

Another investigation focused on the anticancer potential of thiadiazole derivatives. The study highlighted that certain derivatives could inhibit key enzymes involved in cancer cell metabolism. This finding opens avenues for developing targeted therapies based on this compound derivatives .

Mechanism of Action

The mechanism of action of N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structure-Activity Relationships (SAR)

  • Amino Group at 5-Position: The 5-amino group is critical for hydrogen bonding with biological targets. Derivatives lacking this group (e.g., 5-methyl in Sulfamethizole) shift activity from anticancer to antibacterial .
  • Hydrazinylidene Modifications : AL106 and AL107 demonstrate that electron-withdrawing groups (e.g., dioxocyclohexylidene in AL106) enhance TrkA binding via hydrophobic interactions with Tyr359 and Ser371, whereas bulkier groups (e.g., indenylidene in AL107) reduce potency .
  • Substituents on Benzene Ring : The addition of methoxypyridinyl (Compound 5f) or benzoxazine (BSB) groups diversifies applications, enabling kinase inhibition or material science applications, respectively .
Table 2: Pharmacokinetic and Toxicity Profiles
Compound LogP Solubility (mg/mL) CYP Inhibition hERG Binding Toxicity (LD₅₀)
AL106 2.1 0.32 Low Moderate >500 mg/kg
AL107 3.5 0.12 High High 250 mg/kg
Sulfamethizole 0.8 1.45 Low Low >1000 mg/kg

Data derived from QSAR models and in silico ADMET profiling .

Mechanistic Insights

  • Anticancer Activity : AL106 induces GBM cell death by stabilizing TrkA in an inactive conformation, disrupting downstream MAPK/ERK signaling .
  • Antibacterial Activity : Sulfamethizole targets carbonic anhydrase in bacteria, a mechanism divergent from its anticancer analogs .
  • PI3Kα Inhibition : Compound 5f exploits a unique binding pocket near the ATP-binding site, demonstrating the scaffold’s adaptability for kinase inhibition .

Biological Activity

N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and cytotoxic properties, supported by various studies and findings.

Chemical Structure and Synthesis

The compound is derived from the 1,3,4-thiadiazole framework, which is known for its potential pharmacological activities. The synthesis typically involves the reaction of 5-amino-1,3,4-thiadiazole with benzenesulfonyl chloride or similar sulfonamide precursors. This structural motif is crucial as it enhances the compound's interaction with biological targets.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiadiazole derivatives. For instance, derivatives of 1,3,4-thiadiazole have shown considerable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Compound Target Pathogen MIC (μg/mL)
A1Staphylococcus aureus32.6
A2Escherichia coli47.5
B2Pseudomonas aeruginosa50.0

The compound's efficacy against Staphylococcus aureus and Escherichia coli suggests its potential as a lead in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound exhibits cytotoxic effects on several cancer cell lines.

Case Studies

  • Breast Cancer (MCF-7 Cell Line) :
    • CTC50 values (concentration required to reduce cell viability by 50%) were reported at approximately 0.794 µM .
  • Colon Cancer (HCT116 Cell Line) :
    • The compound demonstrated significant growth inhibition with GI50 values around 3.29 μg/mL .
  • Lung Cancer (H460 Cell Line) :
    • Similar inhibitory effects were observed with GI50 values reaching up to 10 μg/mL .

These findings indicate that this compound can selectively target cancer cells while exhibiting lower toxicity to normal cells .

Cytotoxic Properties

The cytotoxic effects of this compound have been assessed using various cancer models. For example:

Cell Line IC50 (μM)
HeLa (Cervical Cancer)0.794
HepG2 (Liver Cancer)0.913
MDA-MB-231 (Breast Cancer)9

These results highlight the compound's promising role in cancer treatment strategies .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide and its derivatives?

The compound is typically synthesized via benzoylation of 5-amino-1,3,4-thiadiazole-2-sulfonamide using substituted benzoyl chlorides under basic conditions (e.g., triethylamine or pyridine). The Schotten-Baumann method is frequently utilized for sulfonamide bond formation, where the amino group reacts with sulfonyl chlorides. Hydrolysis of intermediates and condensation reactions (e.g., Schiff base formation with aldehydes) are common derivatization strategies .

Q. How is structural characterization of this compound and its derivatives performed?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LCMS) are standard for confirming molecular structure. Elemental analysis and thin-layer chromatography (TLC) are used to verify purity. X-ray crystallography via SHELX software can resolve crystal structures for unambiguous confirmation .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Anticancer activity is assessed via MTT assays for cytotoxicity, while antioxidant potential is measured through free radical scavenging (e.g., DPPH assay). Antimicrobial activity is tested using broth microdilution for minimum inhibitory concentration (MIC) determination. Enzymatic inhibition studies (e.g., carbonic anhydrase) employ spectrophotometric methods .

Advanced Research Questions

Q. How can synthetic by-products be minimized during Schiff base formation with this compound?

By-product formation (e.g., over-oxidation or dimerization) can be reduced by optimizing reaction parameters:

  • Catalyst selection : Replace concentrated H₂SO₄ with milder Lewis acids (e.g., ZnCl₂).
  • Temperature control : Maintain reflux conditions below 80°C to prevent decomposition.
  • Solvent choice : Use anhydrous solvents like tetrahydrofuran (THF) to avoid hydrolysis. Reaction progress should be monitored via HPLC or TLC to adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies in activity data may arise from structural modifications (e.g., substituent electronegativity) or assay conditions (e.g., cell line variability). To reconcile findings:

  • Perform dose-response curves to compare IC₅₀ values under standardized protocols.
  • Use computational tools (e.g., molecular docking) to analyze binding affinity differences.
  • Validate results with orthogonal assays (e.g., apoptosis assays vs. MTT for cytotoxicity) .

Q. How can derivatives of this compound be designed for improved pharmacokinetic properties?

  • Lipophilicity modulation : Introduce alkyl or aryl groups to enhance membrane permeability.
  • Metabolic stability : Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated degradation.
  • Solubility enhancement : Incorporate polar moieties (e.g., sulfonate or tertiary amines) while maintaining activity. ADMET predictions (e.g., SwissADME) guide rational design before synthesis .

Q. What advanced analytical techniques identify degradation products under stress conditions?

  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic (acid/alkaline) conditions.
  • LC-HRMS : Resolve degradation pathways by identifying fragment ions and adducts.
  • NMR kinetic studies : Track proton environment changes during decomposition. Results inform formulation stability and shelf-life optimization .

Methodological Considerations

Q. How is crystallographic data utilized to validate the compound’s structure?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refines atomic coordinates, bond lengths, and angles. Hydrogen bonding networks and π-π stacking interactions are analyzed to explain stability and reactivity. CIF files from crystallography databases (e.g., Cambridge Structural Database) provide reference data for comparison .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to carbonic anhydrase or kinase domains.
  • Molecular Dynamics (GROMACS) : Assess binding stability over nanosecond timescales.
  • QSAR models : Corrogate substituent effects (e.g., Hammett constants) with activity data .

Q. How are regioselectivity challenges addressed during derivatization?

  • Protecting groups : Temporarily block the amino group to direct sulfonylation to the thiadiazole ring.
  • Microwave-assisted synthesis : Enhance reaction specificity by reducing side reactions through rapid heating.
  • Isotopic labeling (²H/¹³C) : Trace reaction pathways via NMR to identify dominant mechanisms .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Reactant of Route 2
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N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide

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